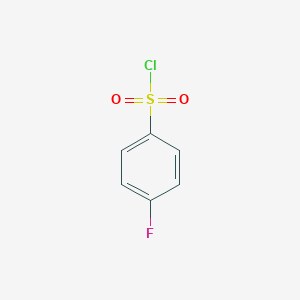

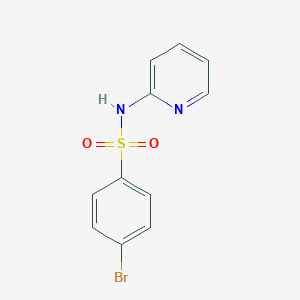

4-Bromo-N-(2-pyridyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-N-(2-pyridyl)benzenesulfonamide is a compound that is structurally related to a class of benzenesulfonamides. These compounds are known for their potential biological activities, particularly as inhibitors of carbonic anhydrase isozymes, which are enzymes involved in various physiological processes such as respiration and acid-base balance . The compound of interest, although not directly studied in the provided papers, shares a common sulfonamide group and a pyridyl substituent, which are significant for binding to the target enzymes.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amines with sulfonyl chlorides. For instance, the synthesis of N-(4-pyridylmethyl)benzenesulfonamides can be achieved by reacting (4-pyridylmethyl)amine with benzenesulfonyl chlorides, followed by treatment with hydrogen peroxide and acetic acid to form N-oxides, which can further undergo dimerization . Another example is the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine, which leads to the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide . These methods provide a basis for the synthesis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide, which would likely involve a similar reaction between an appropriate pyridylamine and a brominated sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by X-ray diffraction, revealing details such as crystal packing, hydrogen bonding, and π-π interactions. For example, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide shows extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond, which are important for the stability of the crystal structure . These structural features are crucial for understanding the binding interactions of the compounds with their biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions due to their functional groups. The sulfonamide nitrogen can act as a nucleophile, and the aromatic ring can undergo electrophilic substitution reactions. The presence of a bromine atom in 4-Bromo-N-(2-pyridyl)benzenesulfonamide would make it amenable to further functionalization through nucleophilic aromatic substitution reactions, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, can be predicted using computational methods like Density Functional Theory (DFT) . These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). The antimicrobial activity of these compounds can be assessed using methods like the disk diffusion method, and their binding to biological targets can be studied through molecular docking studies .

科学研究应用

Applications in HIV-1 Infection Prevention

The study by Cheng De-ju on methylbenzenesulfonamide derivatives, including those with 4-bromo substituents, has increased due to their potential as small molecular antagonists in the prevention of human HIV-1 infection. This research outlines the synthesis of novel compounds that could be utilized as candidate compounds for drug development targeting HIV-1 infection prevention (De-ju, 2015).

Antimicrobial and Antifungal Activities

The synthesis of 5–bromo–2-chloropyrimidin-4-amine derivatives by V. L. Ranganatha and colleagues resulted in compounds with significant antimicrobial and antifungal activities. Among these, N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide exhibited remarkable activity against pathogenic bacterial and fungal strains, underscoring its potential for therapeutic applications in combating infections (Ranganatha et al., 2018).

Inhibition of Carbonic Anhydrase Isoforms

Novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm were synthesized and characterized by Yassine Aimene and colleagues. These compounds showed promising nanomolar inhibitory activity against carbonic anhydrase isoform IX, demonstrating potential as anticancer drug candidates due to their pronounced selectivity (Aimene et al., 2019).

属性

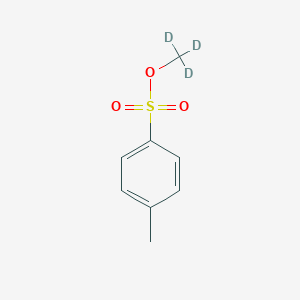

IUPAC Name |

4-bromo-N-pyridin-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYAOASOWZRBHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967183 |

Source

|

| Record name | 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Bromo-N-(2-pyridyl)benzenesulfonamide | |

CAS RN |

5273-99-4 |

Source

|

| Record name | 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

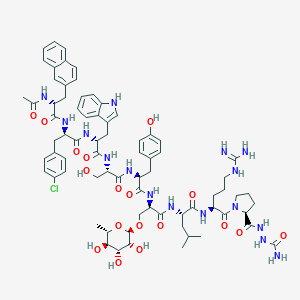

![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)